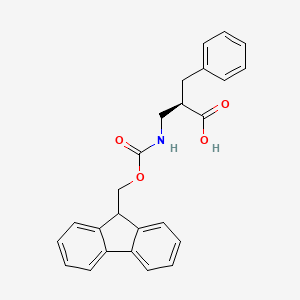

Fmoc-(R)-3-amino-2-benzylpropanoic acid

Description

BenchChem offers high-quality Fmoc-(R)-3-amino-2-benzylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(R)-3-amino-2-benzylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)18(14-17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMKXKRMTSBQFS-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514196 | |

| Record name | (2R)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828254-16-6 | |

| Record name | (2R)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-(R)-3-amino-2-benzylpropanoic Acid: A Keystone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Unnatural Amino Acids in Peptide Therapeutics

The advent of solid-phase peptide synthesis (SPPS) has revolutionized the development of peptide-based therapeutics. However, the inherent limitations of peptides composed solely of natural α-amino acids, such as susceptibility to proteolytic degradation and limited conformational diversity, have spurred the exploration of unnatural amino acids. Among these, β-amino acids have emerged as powerful tools for designing peptides with enhanced stability and novel secondary structures. This guide provides a comprehensive technical overview of Fmoc-(R)-3-amino-2-benzylpropanoic acid, a unique β-amino acid derivative, for its strategic incorporation into advanced peptide synthesis and drug discovery programs.

Core Chemical and Physical Properties

Fmoc-(R)-3-amino-2-benzylpropanoic acid, also known as (R)-Fmoc-β²-homophenylalanine, is a chiral, Fmoc-protected β-amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function is central to its application in modern peptide synthesis, allowing for base-labile deprotection under mild conditions.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 828254-16-6 | [1] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1] |

| Molecular Weight | 401.46 g/mol | [1] |

| Appearance | White Powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | +5 ± 0.5º (c=1, in DMF) | [1] |

| Storage Conditions | 2-8 °C |

Solubility Profile: A Practical Perspective

-

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These are the most common and effective solvents for dissolving Fmoc-amino acids in SPPS.[1] It is anticipated that Fmoc-(R)-3-amino-2-benzylpropanoic acid exhibits good solubility in both DMF and NMP, which are polar aprotic solvents capable of effectively solvating the peptide-resin matrix.

-

Dichloromethane (DCM): While DCM is used for certain steps in SPPS, particularly with Boc-chemistry, it is generally a poorer solvent for the more polar Fmoc-amino acids.[1] Its use for dissolving this compound for coupling would likely be limited.

Expert Insight: The choice between DMF and NMP can be critical. While NMP often provides superior solvation, some Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[1] For sterically hindered amino acids like this one, ensuring complete dissolution before adding to the resin is paramount to achieving high coupling efficiency. Sonication can be employed to aid dissolution if necessary.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into a peptide sequence is achieved through the standard iterative cycles of Fmoc-SPPS. The core principle revolves around the orthogonal protection strategy, where the base-labile Fmoc group is removed to expose the amine for coupling, while acid-labile protecting groups on the side chains remain intact until the final cleavage step.

Caption: General workflow for incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid via SPPS.

Detailed Experimental Protocol: Coupling of Fmoc-(R)-3-amino-2-benzylpropanoic Acid

The benzyl group at the β²-position introduces steric hindrance, which may necessitate optimized coupling conditions to ensure high efficiency.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-(R)-3-amino-2-benzylpropanoic acid

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Activation of the Amino Acid:

-

In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-(R)-3-amino-2-benzylpropanoic acid and 3-5 equivalents of the coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time compared to standard α-amino acids is recommended. Double coupling may be necessary for difficult sequences.

-

-

Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring the Coupling Efficiency: Perform a qualitative ninhydrin (Kaiser) test to ensure the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling step should be performed.

Causality Behind Experimental Choices:

-

Excess Reagents: Using a 3-5 fold excess of the amino acid and coupling reagents helps to drive the reaction to completion, overcoming the kinetic barrier imposed by steric hindrance.

-

Choice of Coupling Reagent: Urionium-based reagents like HBTU, HATU, and HCTU are highly efficient and are recommended for coupling sterically hindered amino acids. HATU is often considered the most powerful activator for such challenging couplings.

-

Extended Coupling Time: The increased steric bulk around the carboxylic acid and the β-position of the amino acid slows down the rate of acylation. Extending the coupling time ensures that the reaction proceeds to completion.

The "Why": Advantages of Incorporating (R)-3-amino-2-benzylpropanoic Acid

The decision to incorporate this specific unnatural amino acid is driven by the desire to impart novel and advantageous properties to the resulting peptide.

Enhanced Proteolytic Stability

Peptides composed of β-amino acids are known to exhibit significantly increased resistance to degradation by proteases.[2] Proteolytic enzymes have evolved to recognize and cleave peptide bonds between L-α-amino acids. The altered backbone geometry of a β-amino acid disrupts the substrate recognition sites of these enzymes, rendering the peptide less susceptible to cleavage. This enhanced stability translates to a longer in vivo half-life, a critical attribute for peptide therapeutics.

Induction of Novel Secondary Structures

The incorporation of β-amino acids into a peptide chain introduces an additional carbon atom into the backbone, leading to a more flexible structure. This flexibility allows for the formation of novel, well-defined secondary structures, such as various types of helices (10/12-helix, 14-helix) and turns, which are not accessible to α-peptides. The specific conformational preferences are influenced by the substitution pattern on the β-amino acid. The (R)-stereochemistry and the benzyl group at the 2-position of the title compound will impose specific dihedral angle constraints, influencing the local and global conformation of the peptide. This conformational control is a powerful tool for designing peptides with specific receptor binding affinities and biological activities.

Caption: Logical relationship of incorporating the title compound into peptides.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8 °C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Peptide Innovation

Fmoc-(R)-3-amino-2-benzylpropanoic acid represents a valuable building block for the synthesis of peptidomimetics with enhanced therapeutic potential. Its ability to confer proteolytic resistance and induce novel secondary structures provides researchers and drug developers with a powerful tool to overcome the limitations of natural peptides. A thorough understanding of its chemical properties and careful optimization of its incorporation into SPPS protocols are key to successfully harnessing its potential in the design of next-generation peptide-based drugs.

References

- Gale, P. A., & Smith, B. D. (Eds.). (2012).

-

Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2021). Molecules. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science: an official publication of the European Peptide Society, 14(1), 97–101.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

-

Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2021). ACS Biomaterials Science & Engineering. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fmoc-(R)-3-amino-2-benzylpropanoic Acid (CAS: 828254-16-6) for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of β-Amino Acids in Peptide Design

In the landscape of peptide-based therapeutics and advanced biomaterials, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, β-amino acids, and specifically Fmoc-(R)-3-amino-2-benzylpropanoic acid, offer a strategic advantage in designing peptides with enhanced proteolytic stability, unique conformational properties, and novel biological activities.[1] This guide serves as a comprehensive technical resource for the effective utilization of this versatile building block in solid-phase peptide synthesis (SPPS).

Compound Profile: Fmoc-(R)-3-amino-2-benzylpropanoic Acid

This compound, also known by its synonym (R)-Fmoc-β²-homophenylalanine, is a chiral, N-terminally protected β-amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for orthogonal SPPS strategies, while the (R)-stereochemistry and the benzyl group on the β-carbon introduce specific structural constraints and functionalities into the peptide backbone.[4]

| Property | Value | Source |

| Molecular Formula | C25H23NO4 | [2] |

| Molecular Weight | 401.45 g/mol | [2] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% (HPLC) | |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. | |

| Storage | Store at 2-8°C |

The Role and Significance in Peptide Synthesis

The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into peptide sequences is motivated by several key factors:

-

Enhanced Proteolytic Resistance: Peptides containing β-amino acids are often more resistant to degradation by proteases compared to their natural α-peptide counterparts. This increased stability is crucial for the development of peptide-based drugs with improved in vivo half-lives.[1]

-

Conformational Control: The additional methylene group in the backbone of β-amino acids imparts greater flexibility and can induce unique secondary structures, such as helices and turns, which can be exploited to mimic or disrupt protein-protein interactions.

-

Structural Diversity: The benzyl side chain provides a hydrophobic element that can participate in specific binding interactions with biological targets. The (R)-configuration at the β-carbon further defines the spatial orientation of this side chain.

-

Therapeutic Potential: β-amino acid-containing peptides have shown promise in various therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and in the development of novel biomaterials like hydrogels.[1][5]

Core Methodology: Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a detailed, step-by-step protocol for the incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into a peptide chain using manual or automated Fmoc-SPPS.

Materials and Reagents

-

Fmoc-(R)-3-amino-2-benzylpropanoic acid (CAS: 828254-16-6)

-

SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Anhydrous Ether (for peptide precipitation)

Experimental Workflow

The overall workflow for incorporating a single Fmoc-(R)-3-amino-2-benzylpropanoic acid residue is depicted below:

Sources

- 1. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 828254-16-6 | Fmoc-(R)-3-Amino-2-benzylpropanoic acid | Ambeed.com [ambeed.com]

- 3. China Fmoc-R-3-amino-2-benzylpropanoic-acid ï¼CAS#828254-16-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]

An In-Depth Technical Guide to Fmoc-(R)-3-amino-2-benzylpropanoic Acid: Structure, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Chiral β-Amino Acid in Peptide Synthesis

Fmoc-(R)-3-amino-2-benzylpropanoic acid, a chiral, non-proteinogenic β-amino acid, has emerged as a valuable building block in the field of peptide chemistry and drug discovery. Its unique structural features, including the stereochemistry at the α-carbon and the presence of a benzyl group, offer strategic advantages in the design of novel peptides with enhanced conformational stability and biological activity. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and application, with a focus on the underlying principles and practical methodologies for its effective utilization in research and development.

The incorporation of β-amino acids into peptide sequences can induce specific secondary structures, such as helices and turns, and confer resistance to enzymatic degradation, thereby improving the pharmacokinetic properties of peptide-based therapeutics.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus makes this compound directly compatible with the widely adopted solid-phase peptide synthesis (SPPS) methodology, allowing for its seamless integration into automated and manual synthesis protocols.[2][3]

I. Chemical Structure and Physicochemical Properties

Fmoc-(R)-3-amino-2-benzylpropanoic acid is characterized by a propanoic acid backbone with a benzyl group at the C2 (α) position and an Fmoc-protected amino group at the C3 (β) position. The "(R)" designation specifies the stereochemistry at the chiral center (C2).

Chemical Structure:

Caption: 2D representation of Fmoc-(R)-3-amino-2-benzylpropanoic acid.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-3-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-benzylpropanoic acid | [] |

| Synonyms | (R)-Fmoc-β²-homophenylalanine, Fmoc-D-β-homophenylalanine | [][5] |

| CAS Number | 828254-16-6 | [6][7] |

| Molecular Formula | C₂₅H₂₃NO₄ | [6][7] |

| Molecular Weight | 401.46 g/mol | [6] |

| Appearance | White Powder | [6] |

| Purity | ≥ 98% (HPLC) | [6] |

| Optical Rotation | +5 ± 0.5º (c=1, in DMF) | [6] |

| Storage | Store at 0-8 °C | [6] |

II. Synthesis and Characterization

The synthesis of Fmoc-(R)-3-amino-2-benzylpropanoic acid involves two key stages: the asymmetric synthesis of the precursor, (R)-3-amino-2-benzylpropanoic acid, followed by the protection of the amino group with the Fmoc moiety.

A. Asymmetric Synthesis of (R)-3-amino-2-benzylpropanoic acid

The enantioselective synthesis of β-amino acids is a well-established field, with several methodologies available. One common approach involves the conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated precursor. For the synthesis of (R)-3-amino-2-benzylpropanoic acid, a plausible route involves the conjugate addition of a protected amine to a derivative of benzylmalonic acid, followed by stereoselective transformations and deprotection.

Illustrative Synthetic Pathway:

Caption: A generalized synthetic workflow for the precursor β-amino acid.

While a detailed, publicly available protocol specifically for (R)-3-amino-2-benzylpropanoic acid is not readily found, established methods for asymmetric β-amino acid synthesis, such as those employing chiral auxiliaries or organocatalysis, can be adapted.[7]

B. Fmoc Protection of the Amino Group

The protection of the primary amine of (R)-3-amino-2-benzylpropanoic acid with the Fmoc group is a standard procedure in peptide chemistry. This reaction is typically carried out using Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2]

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve (R)-3-amino-2-benzylpropanoic acid (1.0 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

-

Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Fmoc-(R)-3-amino-2-benzylpropanoic acid by recrystallization or flash column chromatography to obtain the final product.

C. Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Fmoc-(R)-3-amino-2-benzylpropanoic acid.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic peaks for the Fmoc group (aromatic protons), the benzyl group (aromatic and methylene protons), and the propanoic acid backbone (methine and methylene protons). |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the carbonyl carbon, aromatic carbons of the Fmoc and benzyl groups, and the aliphatic carbons of the backbone. |

| HPLC | Purity assessment and chiral analysis. | A single major peak on a reverse-phase column indicating high purity (≥98%). Chiral HPLC can be used to determine the enantiomeric excess. |

| Mass Spectrometry (ESI-MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound (m/z for [M+H]⁺ ≈ 402.16).[6] |

| Optical Rotation | Confirmation of stereochemistry. | A positive specific rotation value, as reported (+5 ± 0.5º, c=1 in DMF), confirms the (R)-enantiomer.[6] |

III. Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(R)-3-amino-2-benzylpropanoic acid is as a building block in Fmoc-based SPPS.[1] The Fmoc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of peptide chain elongation using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).

SPPS Cycle using Fmoc-(R)-3-amino-2-benzylpropanoic acid:

Caption: The iterative cycle of solid-phase peptide synthesis.

Experimental Protocol: Coupling in SPPS

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amino group. Swell the resin in DMF.

-

Activation: In a separate vessel, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added amino acid, exposing the N-terminus for the next coupling cycle.

The presence of the benzyl group on the α-carbon can influence the conformational preferences of the resulting peptide, potentially promoting specific secondary structures. This makes Fmoc-(R)-3-amino-2-benzylpropanoic acid a valuable tool for designing peptidomimetics with tailored three-dimensional structures.

IV. Conclusion and Future Perspectives

Fmoc-(R)-3-amino-2-benzylpropanoic acid is a specialized yet highly valuable building block for peptide chemists and drug developers. Its defined stereochemistry and the presence of the benzyl group offer unique opportunities to modulate peptide structure and function. The compatibility of the Fmoc protecting group with standard SPPS protocols ensures its straightforward incorporation into synthetic workflows. As the demand for more stable and potent peptide-based therapeutics continues to grow, the strategic use of non-proteinogenic amino acids like Fmoc-(R)-3-amino-2-benzylpropanoic acid will undoubtedly play an increasingly important role in advancing the field. Future research may focus on exploring the full range of conformational constraints and biological activities that can be achieved through the systematic incorporation of this and related β-amino acids into diverse peptide scaffolds.

References

-

Chem-Impex. (n.d.). R-Fmoc-3-amino-2-benzyl-propionic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Retrieved from [Link]

-

Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(10), 2399–2408. Retrieved from [Link]

-

ResearchGate. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]

-

Davies, S. G., & Fletcher, A. M. (2013). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 11(48), 8349-8361. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Jámbor, A., & Molnár-Perl, I. (2009). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. Journal of AOAC International, 92(3), 769-782. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

-

Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Journal of Peptide Science, 14(6), 763-766. Retrieved from [Link]

- Hruby, V. J., & Qian, X. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 257-303). Elsevier.

-

List, B., Pojarliev, P., & Martin, H. J. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3466-3471. Retrieved from [Link]

-

White Rose Research Online. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Retrieved from [Link]

-

Frontiers. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]

-

Patel, R. P., & Price, S. (1967). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry, 32(10), 3321-3322. Retrieved from [Link]

-

Zielińska-Pisklak, M. A., Pisklak, D. M., & Wawer, I. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 284-290. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) 1H and 13C NMR characteristics of β-blockers. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. rsc.org [rsc.org]

- 6. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Foreword: The Strategic Importance of Chiral β-Amino Acids in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-(R)-3-amino-2-benzylpropanoic Acid

In the landscape of peptide science and medicinal chemistry, the architectural diversity of our building blocks dictates the functional potential of the resulting molecules. While α-amino acids form the canonical backbone of natural peptides, the incorporation of their β-homologues has unlocked new frontiers in therapeutic design. β-amino acids, such as (R)-3-amino-2-benzylpropanoic acid, introduce a single-carbon extension into the peptide backbone. This seemingly subtle modification imparts profound changes, including enhanced proteolytic stability, unique conformational pre-dispositions, and the ability to form novel secondary structures like helices and turns.[1]

Fmoc-(R)-3-amino-2-benzylpropanoic acid, specifically, is a highly valuable building block.[2][] The (R)-stereochemistry is critical, as biological systems are exquisitely sensitive to chirality, and enantiomeric purity is paramount for achieving desired bioactivity and minimizing off-target effects.[4] The benzyl group provides a hydrophobic side chain that can participate in crucial binding interactions, while the Fluorenylmethyloxycarbonyl (Fmoc) protecting group is the lynchpin of modern solid-phase peptide synthesis (SPPS), enabling orthogonal deprotection strategies under mild basic conditions.[4][5]

This guide provides a comprehensive, field-proven perspective on the synthesis and purification of this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the self-validating systems required for ensuring the highest standards of purity and stereochemical integrity.

Part 1: The Synthetic Challenge: Achieving Enantiocontrol

The primary hurdle in synthesizing the core molecule, (R)-3-amino-2-benzylpropanoic acid, is the precise installation of the stereocenter at the C2 position. While numerous strategies exist for the asymmetric synthesis of β-amino acids, including Mannich-type reactions and homologations of α-amino acids, one of the most robust and well-established methods involves the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester.[6][7] This approach offers high stereocontrol and yields a precursor that can be readily deprotected to furnish the desired enantiomerically pure β-amino acid.

Selected Synthetic Pathway: Asymmetric Michael Addition

The chosen strategy leverages a chiral lithium amide to direct the stereochemical outcome of a 1,4-conjugate addition (Michael addition). The chiral auxiliary is later removed via hydrogenolysis, a clean and efficient process that does not compromise the newly formed stereocenter.[6]

Caption: Asymmetric synthesis of the β-amino acid core via conjugate addition.

Experimental Protocol 1: Synthesis of (R)-3-amino-2-benzylpropanoic Acid

Materials:

-

(S)-N-benzyl-N-α-methylbenzylamine (chiral auxiliary)

-

n-Butyllithium (n-BuLi) in hexanes

-

tert-Butyl 2-benzylpropenoate (Michael acceptor)

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Formation of the Chiral Lithium Amide:

-

In a flame-dried, three-neck flask under an argon atmosphere, dissolve (S)-N-benzyl-N-α-methylbenzylamine (1.05 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add n-BuLi (1.0 equivalent) dropwise via syringe. The solution will typically develop a deep red or orange color.

-

Stir the mixture at 0°C for 30 minutes to ensure complete formation of the lithium amide.

-

Causality Insight: The use of a stoichiometric amount of n-BuLi ensures complete deprotonation of the secondary amine to form the nucleophilic lithium amide without excess organolithium reagent, which could otherwise react with the ester group of the Michael acceptor.

-

-

Conjugate Addition:

-

In a separate flame-dried flask, dissolve tert-butyl 2-benzylpropenoate (1.0 equivalent) in anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Slowly transfer the pre-formed lithium amide solution from Step 1 into the solution of the Michael acceptor via cannula.

-

Stir the reaction mixture at -78°C for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Causality Insight: Low temperature (-78°C) is critical for maximizing diastereoselectivity by minimizing the thermal energy of the system, which favors the more ordered, sterically-favored transition state for the nucleophilic attack.

-

-

Work-up and Isolation of the Intermediate:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric adduct. This intermediate can be purified by column chromatography if necessary.

-

-

Hydrogenolytic Deprotection:

-

Dissolve the crude adduct in methanol.

-

Add Pd(OH)₂/C (typically 10-20 mol %).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight.

-

Causality Insight: Palladium hydroxide (Pearlman's catalyst) is highly effective for cleaving N-benzyl bonds via hydrogenolysis. This process simultaneously removes both benzyl groups of the chiral auxiliary, liberating the free amine of the product.[6]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-3-amino-2-benzylpropanoic acid.

-

Part 2: Installation of the Fmoc Protecting Group

With the chiral β-amino acid in hand, the next step is the installation of the Fmoc group. This is a crucial step for rendering the amino acid compatible with Fmoc-based SPPS. The reaction is typically performed under Schotten-Baumann conditions, using an aqueous basic solution to deprotonate the amino group, which then acts as a nucleophile.[8]

Choice of Reagent: Fmoc-OSu vs. Fmoc-Cl

Two common reagents are available for this transformation: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

| Reagent | Pros | Cons | Recommendation |

| Fmoc-Cl | Highly reactive, faster reaction times. | Can lead to side reactions if pH is not controlled; may form dipeptides.[8] | Use with caution; requires strict pH monitoring. |

| Fmoc-OSu | More stable, less prone to side reactions; easier to handle. | Slower reaction times. | Preferred reagent for cleaner reactions and easier purification.[8] |

Experimental Protocol 2: Fmoc-Protection

Materials:

-

(R)-3-amino-2-benzylpropanoic acid

-

Fmoc-OSu

-

10% Aqueous sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

Methodology:

-

Dissolution: Dissolve the synthesized amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.[9] Alternatively, use a biphasic mixture of dioxane and aqueous sodium bicarbonate.

-

Causality Insight: The basic aqueous solution serves two purposes: it deprotonates the amino group to form the nucleophilic free amine, and it deprotonates the carboxylic acid to form the carboxylate salt, increasing its solubility in the aqueous phase.

-

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.[9] Add this solution slowly to the vigorously stirring amino acid solution at 0-5°C.

-

Causality Insight: A slight excess of the Fmoc reagent ensures complete reaction. Slow addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor progress by TLC until the starting amino acid is consumed.[9]

-

Work-up and Precipitation:

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu and byproducts like N-hydroxysuccinimide.[9]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with dilute HCl. The desired Fmoc-protected amino acid, being less water-soluble at this pH, will precipitate out as a white solid.

-

Causality Insight: Acidification protonates the carboxylate, rendering the molecule neutral and significantly reducing its aqueous solubility, which is the basis for its isolation via precipitation.

-

-

Extraction and Drying:

Part 3: Purification: The Path to Analytical-Grade Purity

Purification is a non-negotiable step to ensure the quality of the final product, as impurities can interfere with subsequent peptide synthesis steps, leading to deletion sequences or other side products.[10][11] The primary methods for purifying Fmoc-amino acids are recrystallization and column chromatography.

Caption: Decision workflow for the purification of Fmoc-amino acids.

Comparison of Purification Techniques

| Technique | Principle | Typical Throughput | Purity Achieved | Pros | Cons |

| Recrystallization | Differential solubility of the compound and impurities in a solvent system at different temperatures. | High (grams to kgs) | Good to Excellent (>98%) | Scalable, cost-effective, simple.[9] | Relies on finding a suitable solvent system; may not remove closely related impurities. |

| Silica Gel Chromatography | Differential partitioning of components between a stationary phase (silica) and a mobile phase. | Low to Medium (mgs to grams) | Excellent (>99%) | High resolving power for a wide range of impurities. | Solvent-intensive, less scalable, can be time-consuming. |

| RP-HPLC | Separation based on hydrophobicity.[9] | Analytical (µg) to Preparative (grams) | Highest (>99.5%) | Gold standard for purity assessment and final polishing.[10] | Expensive, requires specialized equipment, limited throughput for preparative scale. |

Experimental Protocol 3: Purification by Recrystallization

This protocol is often the most efficient method for obtaining high-purity material after the initial synthesis.

Materials:

-

Crude Fmoc-(R)-3-amino-2-benzylpropanoic acid

-

Ethyl acetate (solvent)

-

Hexane (anti-solvent)

Methodology:

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.

-

Causality Insight: The goal is to create a saturated solution at an elevated temperature. Using the minimum amount of solvent is key to maximizing yield upon cooling.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hexane (the anti-solvent) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). If too much is added, clarify with a few drops of hot ethyl acetate.

-

Causality Insight: The anti-solvent reduces the solubility of the desired product in the solvent system, inducing crystallization. Slow addition promotes the formation of well-defined, pure crystals rather than rapid precipitation which can trap impurities.

-

-

Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to complete the crystallization process.

-

Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexane.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

-

Validation: Confirm the purity of the final product using analytical techniques such as RP-HPLC and characterize its identity using NMR and Mass Spectrometry.[9][11]

Conclusion

The synthesis and purification of Fmoc-(R)-3-amino-2-benzylpropanoic acid is a multi-step process that demands careful control over stereochemistry, reaction conditions, and purification methodologies. By employing a diastereoselective conjugate addition for the core synthesis, followed by a robust Fmoc-protection protocol and systematic purification, researchers can reliably obtain this valuable building block in high purity. Each step, from the choice of a chiral auxiliary to the selection of a recrystallization solvent, is guided by fundamental chemical principles designed to maximize yield, purity, and stereochemical integrity. The resulting high-quality intermediate is essential for the successful solid-phase synthesis of advanced, structurally unique peptides for therapeutic and research applications.

References

-

Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of β-amino acid scaffolds. Royal Society of Chemistry Publishing. Available from: [Link]

-

Fmoc - Lokey Lab Protocols. (2017). University of California, Santa Cruz. Available from: [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. Available from: [Link]

-

Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). National Institutes of Health. Available from: [Link]

-

Purification of large peptides using chemoselective tags. (2000). Oxford Academic. Available from: [Link]

-

Chromatographic Separation of Amino Acids. (2018). ResearchGate. Available from: [Link]

-

Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Molbase. Available from: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]

-

Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). ACS Publications. Available from: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2021). National Institutes of Health. Available from: [Link]

-

Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Available from: [Link]

-

Fmoc-Amino Acids for Peptide Synthesis. AAPPTec. Available from: [Link]

-

Efficient Synthesis of Fmoc-Protected Azido Amino Acids. (2011). University of Cambridge. Available from: [Link]

-

NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign. Available from: [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PubMed. Available from: [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2020). MDPI. Available from: [Link]

-

Resolution of racemic 1-amino-2-propanol. (1987). ResearchGate. Available from: [Link]

- Resolution of racemic amino acids. Google Patents.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Asymmetric synthesis of β-amino acid scaffolds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Fmoc-(R)-3-amino-2-benzylpropanoic Acid

An In-Depth Technical Guide to the Solubility of Fmoc-(R)-3-amino-2-benzylpropanoic Acid

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the solubility of Fmoc-protected amino acid building blocks is a critical parameter for success. Inadequate dissolution can lead to incomplete coupling reactions, the generation of deletion sequences, and overall reduced purity and yield of the target peptide. This guide provides a comprehensive overview of the solubility characteristics of Fmoc-(R)-3-amino-2-benzylpropanoic acid, a key building block in the synthesis of modified peptides. While specific quantitative solubility data is not widely published, this document outlines the core principles governing its solubility, provides a qualitative assessment in common solvents, and details an experimental protocol for its precise determination.

Fmoc-(R)-3-amino-2-benzylpropanoic acid, also known as (R)-Fmoc-β²-homophenylalanine, is a non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] Its structure incorporates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function, a benzyl group on the α-carbon, and a carboxylic acid. The presence of the benzyl group enhances its stability and can influence the conformational properties of the resulting peptide.[1][2] Understanding its behavior in various solvents is paramount for its effective use in the synthesis of complex and high-purity peptides.[1]

Physicochemical Properties:

| Property | Value | Reference |

| Synonyms | (R)-Fmoc-β2-homophenylalanine | [1] |

| CAS Number | 828254-16-6 | [1] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1] |

| Molecular Weight | 401.46 g/mol | [1] |

| Appearance | White Powder | [1] |

Factors Governing Solubility

The solubility of Fmoc-(R)-3-amino-2-benzylpropanoic acid is a multifactorial property influenced by several key factors:

-

The Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group is a dominant feature of the molecule. This group can lead to aggregation in solution, which negatively impacts solubility.[3][4] However, its aromatic nature also contributes to good solubility in many polar aprotic organic solvents.[3]

-

Amino Acid Side Chain: The benzyl group at the α-position significantly increases the hydrophobicity of the molecule. This characteristic suggests poor solubility in aqueous solutions but favorable solubility in a range of organic solvents.[5][6]

-

Solvent System: The choice of solvent is the most critical factor. Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids.[3][7] These solvents can effectively solvate both the polar carboxylic acid group and the non-polar Fmoc and benzyl groups.

-

Temperature: In most cases, the solubility of solids in liquids increases with temperature. Gentle warming can be an effective method to dissolve sparingly soluble Fmoc-amino acids, though care must be taken to avoid degradation.[3][6]

-

Purity of the Compound and Solvent: The presence of impurities in either the Fmoc-amino acid or the solvent can affect solubility. For instance, the degradation of dimethylformamide (DMF) to dimethylamine can impact the stability of the Fmoc group.[8]

Qualitative Solubility Profile

| Solvent | Type | Expected Qualitative Solubility | Rationale and Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most commonly used solvent in SPPS due to its excellent ability to dissolve Fmoc-amino acids and swell the polystyrene resin support.[3][10] The polarity of DMF is well-suited to solvate the entire molecule. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is often considered a stronger solvent than DMF, particularly for hydrophobic peptides and amino acids, as it can help to disrupt aggregation.[11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful solvent for many organic compounds, including Fmoc-amino acids. It can be used alone or as a co-solvent to enhance the solubility in DMF.[3] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately to Sparingly Soluble | While DCM can dissolve many organic compounds, its lower polarity compared to DMF and NMP may result in lower solubility for this amino acid derivative. It is less commonly used in modern Fmoc-based SPPS.[8][11] |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | THF is generally a weaker solvent for Fmoc-amino acids compared to DMF or NMP.[3] |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Acetonitrile is often used in the purification (RP-HPLC) of peptides but is not a primary choice for dissolving Fmoc-amino acids for coupling reactions due to lower solubility.[3][6] |

| Water | Aqueous | Insoluble | The significant hydrophobicity imparted by the Fmoc and benzyl groups makes this compound virtually insoluble in water.[5][9] |

Experimental Determination of Solubility: The Shake-Flask Method

For applications requiring precise knowledge of solubility, direct experimental determination is necessary. The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Principle

An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically, typically by High-Performance Liquid Chromatography (HPLC).[3]

Detailed Protocol

Materials and Equipment:

-

Fmoc-(R)-3-amino-2-benzylpropanoic acid

-

Solvents of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringes and 0.2 µm syringe filters

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of Fmoc-(R)-3-amino-2-benzylpropanoic acid and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of standard solutions covering a range of concentrations. These will be used to generate a calibration curve.[3]

-

-

Sample Preparation:

-

Add an excess amount of Fmoc-(R)-3-amino-2-benzylpropanoic acid to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. "Excess" means that a visible amount of undissolved solid should remain after equilibration.[3]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a period sufficient to reach equilibrium. This is typically 24-48 hours. A preliminary experiment can be conducted to determine the minimum time required to achieve a stable concentration.[3]

-

-

Sample Extraction and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean HPLC vial. This step is crucial to ensure that no solid particles are transferred, which would lead to an overestimation of solubility.[3]

-

-

Quantification by HPLC:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Analyze the standard solutions and the diluted sample by HPLC. The Fmoc group has a strong UV absorbance, typically monitored at around 265 nm.[3]

-

A typical HPLC method would involve a C18 column and a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of Fmoc-(R)-3-amino-2-benzylpropanoic acid in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[3]

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Fmoc-L-beta-homophenylalanine | 193954-28-8 [chemicalbook.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. biotage.com [biotage.com]

The Strategic Incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic modalities with enhanced efficacy, stability, and target specificity is paramount. Peptides and peptidomimetics have emerged as a promising class of therapeutics, yet their development is often hampered by inherent limitations such as proteolytic instability and poor bioavailability. The strategic incorporation of non-natural amino acids offers a powerful solution to overcome these challenges. This technical guide provides an in-depth exploration of Fmoc-(R)-3-amino-2-benzylpropanoic acid, a chiral β-amino acid building block, and its multifaceted applications in the design and synthesis of next-generation therapeutics. We will delve into its role in creating proteolytically resistant peptide analogs, developing potent protease inhibitors, and constructing conformationally constrained peptides and foldamers that can effectively modulate challenging drug targets like protein-protein interactions.

Introduction: The Imperative for Non-Natural Amino Acids in Peptide Drug Discovery

Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high potency and selectivity. However, their translation into viable drug candidates is often challenging due to their rapid degradation by endogenous proteases and their inherent conformational flexibility, which can lead to reduced receptor affinity and off-target effects. The introduction of unnatural amino acids, such as β-amino acids, into peptide sequences has proven to be a highly effective strategy to mitigate these liabilities.[1][2]

Fmoc-(R)-3-amino-2-benzylpropanoic acid, also known as (R)-Fmoc-β²-homophenylalanine, is a key player in this field.[] Its structure, featuring a benzyl side chain and a β-amino acid backbone, provides unique steric and conformational properties that can be leveraged to design novel peptidomimetics with improved pharmacological profiles.[][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it fully compatible with the most widely used solid-phase peptide synthesis (SPPS) methodologies, allowing for its seamless integration into peptide chains.[4][5][]

Physicochemical Properties of Fmoc-(R)-3-amino-2-benzylpropanoic Acid

A thorough understanding of the physicochemical properties of this building block is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C25H23NO4 | [][7] |

| Molecular Weight | 401.45 g/mol | [][7] |

| Appearance | White Powder | [] |

| Stereochemistry | (R) | [] |

| Storage | 2-8 °C | [] |

The benzyl side chain imparts hydrophobicity, which can influence the solubility and aggregation propensity of the resulting peptides. The β-amino acid backbone introduces an additional carbon atom into the peptide chain, altering the spacing of side chains and influencing the accessible conformational space.

Core Applications in Drug Discovery

The unique structural features of Fmoc-(R)-3-amino-2-benzylpropanoic acid underpin its utility in several key areas of drug discovery.

Enhancing Proteolytic Stability: Crafting Durable Peptidomimetics

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. The incorporation of β-amino acids, such as (R)-3-amino-2-benzylpropanoic acid, into a peptide backbone renders the adjacent peptide bonds resistant to enzymatic cleavage.[1][2] This is because the altered backbone geometry is not recognized by the active site of most proteases.[2] This enhanced stability leads to a longer plasma half-life and improved bioavailability of the therapeutic peptide.[4]

Experimental Workflow: Assessing Proteolytic Stability

Caption: Workflow for comparing the proteolytic stability of a native peptide and its β-amino acid-containing analog.

Designing Potent and Selective Protease Inhibitors

Proteases are themselves important drug targets in a variety of diseases, including cancer, viral infections, and inflammatory disorders.[8] Peptidomimetics containing β-amino acids can act as potent and selective protease inhibitors.[2] The altered backbone can mimic the transition state of peptide bond hydrolysis, leading to tight binding within the enzyme's active site.[8] The benzyl side chain of Fmoc-(R)-3-amino-2-benzylpropanoic acid can be directed into the S1 or S2 pockets of proteases that have a preference for hydrophobic residues, such as chymotrypsin or dipeptidyl peptidase IV (DPP-IV).[9][10]

For example, studies on DPP-IV inhibitors have shown that β-homophenylalanine derivatives can be potent and selective inhibitors of this enzyme, which is a key target in the treatment of type 2 diabetes.[9][10]

Constructing Constrained Peptides and Foldamers for Targeting Protein-Protein Interactions

Many disease-relevant targets, such as protein-protein interactions (PPIs), are characterized by large, flat binding surfaces that are difficult to target with traditional small molecules.[11][12] Peptides that mimic the secondary structures (e.g., α-helices, β-sheets) of one of the binding partners are promising therapeutic leads. However, short linear peptides are often too flexible to maintain their bioactive conformation in solution.[11]

The incorporation of β-amino acids like (R)-3-amino-2-benzylpropanoic acid can induce stable, well-defined secondary structures, such as helices and turns, in peptides.[1][13] These structured peptides, known as foldamers, can present their side chains in a precise spatial arrangement, allowing them to bind to their targets with high affinity and specificity.[11][12][13] The benzyl group can be strategically positioned to engage in key hydrophobic interactions at the PPI interface.

Logical Relationship: From Building Block to Bioactive Foldamer

Caption: The pathway from a single β-amino acid building block to a therapeutic foldamer targeting PPIs.

Experimental Protocols: A Guide to Implementation

The successful application of Fmoc-(R)-3-amino-2-benzylpropanoic acid in drug discovery relies on robust and well-optimized experimental procedures. The following section provides a detailed protocol for its incorporation into a peptide sequence using manual Fmoc solid-phase peptide synthesis.

Materials and Reagents

-

Resin: Rink amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).[5][14]

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.[15]

-

Amino Acids: Fmoc-protected α-amino acids, Fmoc-(R)-3-amino-2-benzylpropanoic acid.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[16][17]

-

Base: N,N-Diisopropylethylamine (DIPEA).[15]

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.[15]

-

Other: Acetic anhydride, Pyridine (for capping).[14]

Step-by-Step Protocol for Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on the solid support.

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel with a sintered glass frit.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[14]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-(R)-3-amino-2-benzylpropanoic acid) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution to activate it. The solution will typically change color.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To confirm the completion of the coupling reaction, a Kaiser test can be performed.[15] A negative result (yellow beads) indicates a complete reaction.

-

-

Capping (Optional but Recommended):

-

If the coupling is incomplete (positive Kaiser test), any unreacted free amines should be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.[14]

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[15]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Conclusion and Future Perspectives

Fmoc-(R)-3-amino-2-benzylpropanoic acid is a versatile and powerful building block for the design and synthesis of novel peptide-based therapeutics. Its ability to confer proteolytic resistance, act as a core element in protease inhibitors, and induce stable secondary structures in foldamers makes it an invaluable tool for medicinal chemists and drug discovery scientists.[2][4] As our understanding of disease biology continues to evolve, the demand for sophisticated molecular tools to modulate complex biological targets will only increase. The strategic application of unique building blocks like Fmoc-(R)-3-amino-2-benzylpropanoic acid will be instrumental in meeting this demand and paving the way for the next generation of innovative medicines.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- MDPI. (n.d.). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions.

- ResearchGate. (n.d.). Foldamers based on unnatural β-amino acid building blocks.

- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

- Chem-Impex. (n.d.). (R)-Fmoc-3-amino-2-benzyl-propionic acid.

- Taylor & Francis Online. (n.d.). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery.

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

- PubMed. (2004). Discovery of Potent and Selective Beta-Homophenylalanine Based Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762.

- ScienceDirect. (2004). Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762.

- BOC Sciences. (n.d.). Fmoc-(R)-3-Amino-2-benzylpropanoic acid.

- ResearchGate. (n.d.). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors.

- National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors.

- University of Helsinki. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor.

- CymitQuimica. (n.d.). FMoc-(R)-3-aMino-2-benzylpropanoic acid.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- MDPI. (n.d.). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Making sure you're not a bot! [helda.helsinki.fi]

A Technical Guide to Fmoc-(R)-3-amino-2-benzylpropanoic Acid in Neuroscience Research

Abstract

In the intricate landscape of neuroscience drug discovery, the demand for molecular tools that offer enhanced stability, conformational rigidity, and novel receptor interactions is paramount. Fmoc-(R)-3-amino-2-benzylpropanoic acid, a non-canonical β-amino acid, has emerged as a pivotal building block for the synthesis of advanced peptidomimetics and neuroactive peptides. Its unique structural architecture—combining the stereospecificity of the (R)-enantiomer, the conformational constraint of a β-amino acid backbone, and the hydrophobic benzyl side chain—provides a powerful scaffold for designing next-generation neurological therapeutics. This guide provides an in-depth exploration of its application, focusing on the strategic rationale for its use in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and its potential for modulating key neurological signaling pathways.

Foundational Principles: The Strategic Advantage of a β-Amino Acid Scaffold

Fmoc-(R)-3-amino-2-benzylpropanoic acid is a chiral amino acid derivative where the amino group is positioned on the β-carbon relative to the carboxyl group.[1] This seemingly subtle shift from the α-position, characteristic of proteinogenic amino acids, imparts profound and advantageous properties to the resulting peptides.

-

Enhanced Proteolytic Stability: Natural peptides composed of α-amino acids are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. Peptides constructed from β-amino acids, or "β-peptides," exhibit remarkable resistance to enzymatic cleavage, a critical attribute for developing drugs with improved pharmacokinetic profiles.

-

Conformational Pre-organization: The additional carbon in the backbone of β-amino acids allows for the formation of unique and stable secondary structures, such as helices and turns, that are distinct from those formed by α-peptides. This conformational rigidity can lock a peptide into a bioactive conformation, enhancing its binding affinity and specificity for neurological targets like G-protein coupled receptors (GPCRs) or ion channels.[2]

-

Structural Diversity: The benzyl group on the α-carbon provides a key hydrophobic interaction point, valuable for probing binding pockets in receptors and enzymes.[] The (R)-stereochemistry is crucial, as biological targets are chiral, and enantiomeric purity is essential for achieving desired biological activity and minimizing off-target effects.[2][4]

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine.[5] Its primary advantage lies in its base-lability; it can be removed under mild basic conditions (typically with piperidine) that do not affect the acid-labile protecting groups commonly used for amino acid side chains.[1][6] This "orthogonal" protection strategy is the cornerstone of modern SPPS, enabling the efficient and stepwise assembly of complex peptide chains.[7][8]

Core Application: Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid into a peptide sequence follows the well-established principles of Fmoc-based SPPS.[9][10] The process is a cyclical series of deprotection, washing, coupling, and washing steps performed on a nascent peptide chain anchored to an insoluble polymer resin.[11]

Diagram: The SPPS Cycle for Incorporating a Non-Canonical Residue

Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Fmoc-(R)-3-amino-2-benzylpropanoic acid

This protocol outlines the manual synthesis steps for coupling Fmoc-(R)-3-amino-2-benzylpropanoic acid to a growing peptide chain on a Rink Amide resin. The process begins after the previous amino acid has been coupled and its Fmoc group has been removed.

Materials:

-

Peptide synthesis vessel with a sintered glass frit.

-

Rink Amide resin with N-terminally deprotected peptide sequence.

-

Fmoc-(R)-3-amino-2-benzylpropanoic acid.

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Solvents: Anhydrous, peptide-grade Dimethylformamide (DMF) and Dichloromethane (DCM).

-

Washing Solvents: Methanol (MeOH).

Procedure:

-

Resin Swelling & Preparation:

-

Ensure the resin-bound peptide is adequately swelled in DMF within the reaction vessel. The free amine at the N-terminus should be present from the previous cycle's deprotection step.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in a minimal volume of DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the activation mixture to pre-activate for 1-2 minutes. The solution may change color. Causality: HBTU converts the carboxylic acid of the amino acid into a more reactive activated ester, facilitating nucleophilic attack by the free amine on the resin. DIPEA acts as a non-nucleophilic base to neutralize salts and maintain the necessary pH for the reaction.[12]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[13]

-

Self-Validation Check: To confirm reaction completion, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and a successful coupling.

-

-

Washing:

-

Drain the reaction solution from the vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[12]

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the 20% piperidine solution and agitate for an additional 15 minutes.[13] Causality: Piperidine, a secondary amine, cleaves the base-labile Fmoc group via a β-elimination mechanism, liberating the N-terminal amine for the next coupling cycle.[6]

-

Monitoring: The cleavage can be monitored by checking the UV absorbance of the drained solution, as the dibenzofulvene-piperidine adduct byproduct has a strong absorbance.[5][6]

-

-

Final Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally MeOH (2-3 times) to prepare for the next coupling cycle or for final cleavage.

-

-

Cleavage and Deprotection:

-